1-(1-甲基-1H-咪唑-2-基)-2-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

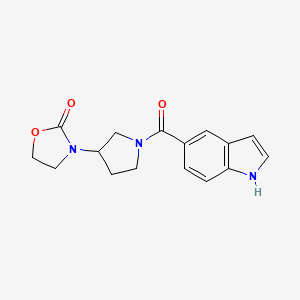

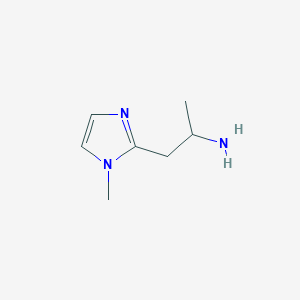

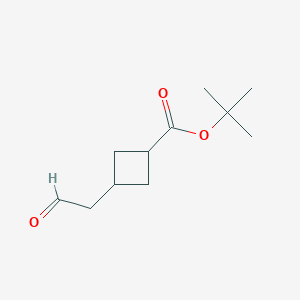

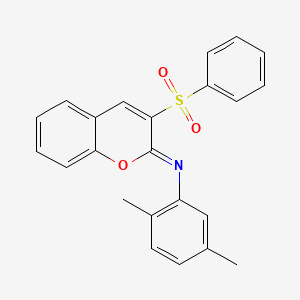

“1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine” is represented by the empirical formula C5H9N3 . The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .科学研究应用

组胺 H2 受体激动剂的合成

化合物 1-(1-甲基-1H-咪唑-2-基)-2-丙胺是合成有效的促咪啶型组胺 H2 受体激动剂的重要中间体。它通过一系列步骤从反式尿氨酸高效制备,包括还原、脱水和腈还原为胺。这个过程强调了该化合物在药物化学中用于开发针对组胺受体的药物的效用,为治疗胃溃疡和胃灼热等疾病做出了贡献 Christian Sellier 等人,1992 年。

酯交换/酰化反应中的催化

N-杂环卡宾(NHC),包括咪唑-2-亚甲基衍生物,在酯和醇之间的酯交换过程中表现出作为催化剂的效率。此应用在化学合成和工业过程中很重要,其中酯的转化至关重要。此类催化剂的使用使乙烯酸乙酯在室温下与醇酰化,展示了咪唑衍生物在催化中的广泛潜力 G. Grasa 等人,2002 年。

缓蚀

1-(1-甲基-1H-咪唑-2-基)-2-丙胺及其衍生物已被研究其作为缓蚀剂的潜力,特别是酸性环境中的钢。此应用在金属耐久性和寿命至关重要的行业中至关重要。通过电化学技术和理论方法,已经证明了这些化合物在防止腐蚀方面的功效,突出了它们在材料科学和工程中的重要性 M. Yadav 等人,2015 年。

金属配合物合成和生物活性

1-(1-甲基-1H-咪唑-2-基)-2-丙胺衍生物与金属配合物的合成展示了它们在形成具有生物活性的化合物方面的多功能性。这些配合物表现出一系列活性,从抗菌和抗真菌作用到潜在的抗肿瘤特性。对这些配合物的研究提供了对新型治疗剂开发的见解,强调了该化合物在生物活性分子合成中的效用 A. N. al-Hakimi 等人,2020 年。

安全和危害

作用机制

Target of Action

The primary targets of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

It is believed to interact with its targets, leading to changes in the enzymatic activity of glycylpeptide n-tetradecanoyltransferase . This interaction could potentially alter the post-translational modification of proteins, affecting their function and potentially leading to various downstream effects.

Biochemical Pathways

This could have downstream effects on various cellular processes, including signal transduction, protein degradation, and cellular response to stress .

Result of Action

Given its targets, it is likely to affect the function of proteins that undergo post-translational modification by glycylpeptide n-tetradecanoyltransferase . This could potentially lead to changes in various cellular processes, including signal transduction, protein degradation, and cellular response to stress.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)5-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISORIIDIGILCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2744455.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2744461.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2744462.png)

![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)